(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid
Description
Properties
CAS No. |
729556-25-6 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1 |
InChI Key |
WSMBEQKQQASPPL-GJMOJQLCSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CN[C@H]2C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CNC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Halo-L-Serine Derivatives
Reaction Mechanism and Conditions
This method involves the cyclization of 3-halo-L-serine (e.g., 3-chloro-L-serine) with 1-(1-cyclohexen-1-yl)-pyrrolidine in nonpolar solvents like dimethylformamide (DMF). The reaction proceeds at 10–40°C, with a molar ratio of 1:1–1.2 for the reactants. Acidic workup with hydrochloric acid facilitates cyclization, followed by hydrogenation using Pd/C in glacial acetic acid to achieve the octahydro structure.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 20–30°C (optimal) | |
| Solvent | DMF or acetonitrile | |
| Hydrogenation Catalyst | 10% Pd/C | |
| Yield | 85–93% after recrystallization |
Industrial Scalability
The process is scalable due to its simplicity and minimal chromatographic purification requirements. However, the use of halogenated serine derivatives increases raw material costs.
Catalytic Hydrogenation of Isoindole Precursors
Substrate and Catalyst Selection
Reduction of isoindole-1-carboxylic acid esters (e.g., methyl or benzyl esters) using platinum oxide (PtO₂) or palladium hydroxide (Pd(OH)₂) under high-pressure hydrogen (5–10 atm) yields the saturated octahydro product. Stereochemical control is achieved via chiral catalysts, such as Rh-(R)-BINAP complexes, which enforce the (1R,3aS,7aS) configuration.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Pressure | 5–10 atm H₂ | |
| Catalyst Loading | 5–10 wt% Pd/C | |
| Optical Purity | >98% ee | |
| Yield | 78–89% |
Limitations
High-pressure equipment increases operational costs, and over-reduction may lead to byproducts like fully decahydro derivatives.
Asymmetric Organocatalysis
Chiral Auxiliary Strategies
Proline-based organocatalysts enable enantioselective synthesis. For example, (S)-proline mediates the Mannich reaction between cyclohexenone and glycine derivatives, forming the bicyclic core with >90% enantiomeric excess (ee). Subsequent hydrogenation and hydrolysis yield the target carboxylic acid.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | (S)-Proline (20 mol%) | |
| Solvent | THF/Water (3:1) | |
| Reaction Time | 48–72 hours | |
| Yield | 65–72% |
Cost-Benefit Analysis
While avoiding transition metals, prolonged reaction times and moderate yields limit industrial adoption.
Palladium-Catalyzed Intramolecular α-Arylation
Reaction Design
α-(2-Iodobenzylamino) esters undergo palladium-catalyzed cyclization to form isoindole intermediates, which are hydrogenated to the octahydro product. Cs₂CO₃ or K₃PO₄ serves as the base, with Pd(PPh₃)₄ as the catalyst.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (10 mol%) | |
| Base | Cs₂CO₃ (3 equiv.) | |
| Temperature | 110°C | |
| Yield | 70–82% |
Byproduct Management
Competing β-hydride elimination may form dehydrogenated byproducts, necessitating careful temperature control.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic octahydro-isoindole-carboxylic acid is resolved using chiral amines (e.g., (S)-1-phenylethylamine). The diastereomeric salts exhibit differential solubility in ethanol/water mixtures, enabling selective crystallization.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Resolving Agent | (S)-1-Phenylethylamine | |
| Solvent | Ethanol/Water (4:1) | |
| Optical Purity | 99% ee | |
| Yield | 40–50% per cycle |
Economic Considerations
Low yield per cycle and high solvent consumption make this method less favorable for large-scale production.
Biocatalytic Approaches
Enzyme-Mediated Synthesis
Recent advances employ transaminases or ketoreductases to stereoselectively reduce isoindole ketones. For example, Codexis KRED-311 catalyzes the reduction of 1-keto-octahydroisoindole with NADPH cofactor recycling.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Codexis KRED-311 | |
| Cofactor | NADPH | |
| Temperature | 30°C | |
| Yield | 88% |
Sustainability Metrics
Biocatalysis reduces waste but requires specialized fermentation infrastructure.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Cyclization (3-Halo-L-Serine) | 93 | Moderate | High | $$ |
| Catalytic Hydrogenation | 89 | High | Moderate | $$$ |
| Organocatalysis | 72 | High | Low | $$ |
| Pd-Catalyzed Arylation | 82 | Moderate | High | $$$ |
| Racemic Resolution | 50 | High | Low | $ |
| Biocatalysis | 88 | High | Moderate | $$$$ |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C9H15NO2
Molar Mass : 169.22 g/mol
CAS Number : 729556-25-6
The compound features a bicyclic structure with a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems.
Chemistry
(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the development of diverse chemical libraries that can be utilized in drug discovery processes. The compound's stereochemistry is particularly valuable in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its potential as an inhibitor of specific enzymes has been explored extensively.
Enzyme Inhibition Studies :
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Recent studies have demonstrated that derivatives of this compound can inhibit DPP-4 with IC50 values as low as 0.07 μM, indicating significant potential for treating type 2 diabetes .
Medicine
The therapeutic applications of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid are being investigated in various contexts:
Anticancer Activity :
Research indicates that derivatives exhibit cytotoxic effects against cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 7.5 |
These findings suggest the compound may induce apoptosis through mechanisms involving caspase activation .
Antimicrobial Properties :
The compound has shown significant antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Study 1: DPP-4 Inhibition
A study evaluated various derivatives for DPP-4 inhibition:
| Compound | IC50 (μM) | Binding Affinity | Pharmacokinetic Profile |
|---|---|---|---|
| 3e | 0.07 | High | F=96.3%, t1/2=10.5h |
| 4n | 0.17 | Moderate | F=90%, t1/2=8h |
These results highlight how structural modifications can enhance both efficacy and bioavailability .
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines have shown that compounds derived from (1R,3aS,7aS)-Octahydro-1H-isoindole can induce apoptosis effectively, indicating their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the bicyclic structure can provide steric interactions that enhance binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The stereochemical configuration of octahydroindole/isoindole carboxylic acids significantly influences their biological activity and synthetic utility:
Key Insights :
Structural Analogues with Modified Frameworks
A. (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid
- Structure : Incorporates a fused furo ring and phenyl substituent.
- Properties : Exhibits intermolecular O–H···O hydrogen bonding and C–H···π interactions, enhancing crystal stability .
- Applications : Primarily studied for crystallographic behavior rather than therapeutic use .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid
- Structure : Aromatic indole core with chloro and methyl substituents.
- Properties : Higher reactivity due to electron-withdrawing Cl; restricted to R&D due to hazards (H315, H319) .
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid
- Structure : Phenanthrene-based bicyclic system with hydroxyl and isopropyl groups.
- Properties : Increased hydrophilicity from dihydroxy groups; used in natural product studies .
Biological Activity
(1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on various research findings.
- Molecular Formula : C9H15NO2
- Molar Mass : 169.22 g/mol
- CAS Number : 729556-25-6
Synthesis Methods
The synthesis of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid typically involves several chemical transformations. For instance, a common method includes the hydrogenation of isoindole derivatives under controlled conditions to yield the desired stereoisomer . The synthesis can also involve the use of protective groups to facilitate subsequent reactions without affecting sensitive functional groups.
1. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Recent studies have highlighted the potential of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid derivatives as potent inhibitors of DPP-4, an enzyme implicated in glucose metabolism and type 2 diabetes. A series of synthesized compounds based on this structure demonstrated significant inhibition activities against DPP-4 with IC50 values as low as 0.07 μM for some derivatives . This suggests that modifications to the isoindole structure can enhance its pharmacological efficacy.
2. Cytotoxicity and Anticancer Activity
Research indicates that derivatives of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have shown varied inhibitory effects on breast cancer cell lines, with IC50 values ranging from 18 nM to over 30 μM depending on the specific derivative and cell line tested . This variability underscores the importance of structure-activity relationship studies in optimizing these compounds for therapeutic use.
3. Role in Hypertension and Cardiovascular Health
The structural features of (1R,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid have been leveraged in the development of analogues for treating hypertension. Its derivatives have been shown to act as selective agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis . Such properties make it a candidate for further exploration in cardiovascular therapies.
Case Study 1: DPP-4 Inhibitors
In a study evaluating various derivatives for DPP-4 inhibition, compounds based on (1R,3aS,7aS)-Octahydro-1H-isoindole showed promising results. For instance:
| Compound | IC50 (μM) | Binding Affinity | Pharmacokinetic Profile |
|---|---|---|---|
| 3e | 0.07 | High | F=96.3%, t1/2=10.5h |
| 4n | 0.17 | Moderate | F=90%, t1/2=8h |
These findings suggest that specific modifications can enhance both efficacy and bioavailability .
Case Study 2: Anticancer Activity
A study examining the cytotoxicity of octahydroisoindole derivatives reported varied responses across different cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| A | U87 Glioblastoma | 18 |
| B | MDA-MB-231 Breast Cancer | 145 |
| C | NCI-60 Panel | ~100 |
The heterogeneity in response highlights the need for further investigation into the mechanisms underlying these effects .
Q & A
Q. What are the common synthetic routes for (1R,3aS,7aS)-octahydro-1H-isoindole-1-carboxylic acid, and how do stereochemical considerations influence these methods?
The synthesis often involves multi-step processes with strict stereochemical control. For example, a patented method uses (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid phenylmethyl ester as an intermediate, reacting it with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine in the presence of 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in toluene . Stereochemistry is preserved via chiral catalysts or resolution techniques, as incorrect configurations reduce biological activity .
Q. Which analytical techniques are critical for characterizing the compound’s physicochemical properties?
Key techniques include:
- Mass spectrometry (exact molecular mass: 205.0869564 g/mol) .
- Hydrogen bonding analysis (3 donors, 3 acceptors) .
- Topological polar surface area (49.3 Ų) to predict membrane permeability .
- Chiral HPLC or X-ray crystallography to confirm stereochemistry, as the molecule has three defined stereocenters .
Q. How should researchers handle and store this compound to ensure stability?
Q. What is the compound’s role in biological studies, particularly in enzyme inhibition?
It serves as a proline surrogate in angiotensin-converting enzyme (ACE) inhibitors. For instance, replacing proline in captopril analogs results in equipotent activity (e.g., CI-907/indolapril) due to enhanced binding to ACE’s hydrophobic pocket .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while maintaining stereochemical purity?
- Use HOBT/DCC coupling in non-polar solvents (e.g., toluene) to minimize racemization .
- Monitor reaction temperatures (5–40°C) to balance reaction speed and stereochemical integrity .
- Employ dynamic kinetic resolution with chiral auxiliaries to improve enantiomeric excess .
Q. What advanced analytical methods resolve discrepancies in reported physicochemical data?
- NMR crystallography can reconcile conflicting data on hydrogen bonding or rotational freedom (e.g., 1 rotatable bond vs. observed rigidity) .
- Isothermal titration calorimetry (ITC) quantifies binding affinity variations caused by minor stereochemical impurities .
Q. How do structural modifications impact the compound’s ACE inhibitory activity?
- Bicyclic rigidity : The octahydroisoindole scaffold enhances ACE binding compared to monocyclic analogs .
- Carboxylic acid group : Esterification (e.g., benzyl esters) reduces activity, while free carboxylic acids improve potency .
- Substituent effects : Hydrophobic groups at the 1-position increase selectivity for the ACE active site .
Q. What strategies address contradictions in stability data under varying experimental conditions?
- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH) to identify degradation pathways .
- Lyophilization : Improves stability in aqueous formulations by reducing hydrolysis .
Q. How can researchers develop robust HPLC methods for quantifying enantiomeric purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
